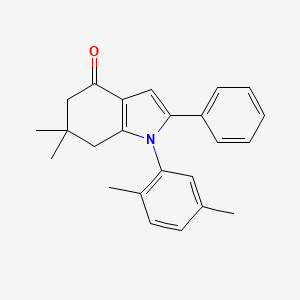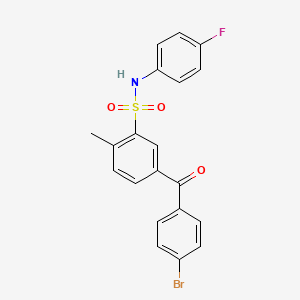![molecular formula C19H14ClFN2O3S B3729583 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729583.png)
2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide
Descripción general
Descripción
2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as CFTR corrector, as it has been found to correct the malfunctioning of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the development of cystic fibrosis.
Mecanismo De Acción
2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide works by stabilizing the 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide protein and promoting its correct folding and trafficking to the cell surface. This allows the 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide protein to function properly, which helps to alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide has been found to have a positive effect on the biochemical and physiological functions of cells affected by cystic fibrosis. It has been shown to increase chloride ion transport across the cell membrane, which is impaired in cystic fibrosis patients. This helps to improve the hydration of mucus in the lungs and other organs, which helps to alleviate the symptoms of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide has several advantages for lab experiments, including its ability to correct the malfunctioning of the 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide protein and its potential to alleviate the symptoms of cystic fibrosis. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide. These include further studies on its mechanism of action, potential side effects, and optimal dosage and administration methods. Other future directions include the development of more potent 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide correctors, as well as the investigation of its potential for use in other genetic disorders. Additionally, research on the combination of 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide correctors with other drugs may lead to more effective treatments for cystic fibrosis and other genetic disorders.
Aplicaciones Científicas De Investigación
2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide has been extensively studied for its potential as a 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide corrector. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide gene. 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide correctors such as 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide have been found to correct the malfunctioning of the 2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide protein, which helps to alleviate the symptoms of cystic fibrosis.
Propiedades
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O3S/c20-18-11-10-16(27(25,26)23-15-8-6-13(21)7-9-15)12-17(18)19(24)22-14-4-2-1-3-5-14/h1-12,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEVMHQSFUMWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729521.png)
![2-[(3-chloro-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3729529.png)
![4-({3-[(benzylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B3729531.png)
![2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3729534.png)
![ethyl {[7-benzyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3729542.png)
![N-(2-benzoyl-4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3729549.png)



![6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B3729593.png)
![N-cyclopentyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B3729594.png)
![3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoacrylamide](/img/structure/B3729599.png)
![4-[(3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729606.png)